N-[(2-Hydroxyphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Hydroxyphenyl)methyl]propanamide is an organic compound with the molecular formula C10H13NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxyphenyl)methyl]propanamide can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzylamine with propanoyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxyphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2-Hydroxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like pyruvate dehydrogenase kinase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to changes in metabolic pathways, such as reduced blood lactate levels .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropanamide: Similar in structure but lacks the hydroxyl group on the aromatic ring.
N-Methylpropanamide: Similar in structure but has a methyl group instead of the hydroxyphenyl group.
Propanamide: The simplest form without any substituents on the amide nitrogen.
Uniqueness
N-[(2-Hydroxyphenyl)methyl]propanamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with enzymes and other biological molecules, making it valuable in research and potential therapeutic applications.
Properties
CAS No. |
606925-36-4 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13)11-7-8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13) |
InChI Key |
GINPCYBPPANOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.